molecular formula C9H17NO B13474117 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane

3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane

Cat. No.: B13474117
M. Wt: 155.24 g/mol
InChI Key: IPUVXMZJNRJUGT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-oxa-1-azaspiro[35]nonane is a spirocyclic compound characterized by its unique structure, which includes an oxane ring fused with an azaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane typically involves the ring-closure of appropriate precursors. One common method includes the reaction of a suitable amine with an epoxide under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the ring-closure process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 7-oxa-1-azaspiro[3.5]nonane
  • 1-oxa-8-azaspiro[4.5]decane
  • 2-oxa-7-azaspiro[3.5]nonane

Uniqueness

3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its dimethyl substitution enhances its stability and reactivity compared to other similar spirocyclic compounds .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-8(2)7-10-9(8)3-5-11-6-4-9/h10H,3-7H2,1-2H3

InChI Key

IPUVXMZJNRJUGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC12CCOCC2)C

Origin of Product

United States

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